molecular formula C9H7N3O2 B2548159 8-Amino-5-nitroisoquinoline CAS No. 156901-61-0

8-Amino-5-nitroisoquinoline

Cat. No. B2548159
M. Wt: 189.174
InChI Key: VDIJWKAJKMDAKC-UHFFFAOYSA-N
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Description

8-Amino-5-nitroisoquinoline is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of both amino and nitro functional groups attached to an isoquinoline core, which is a structural motif found in many biologically active molecules.

Synthesis Analysis

The synthesis of 8-aminoquinoline derivatives, including those with nitro groups, has been explored using different methods. One approach involves the regioselective nitration of 8-aminoquinoline amides using Fe(NO3)3·9H2O as a promoter and nitro source, which allows for the remote C(5)-H nitration of the amides . Additionally, the amination of nitropyridines in liquid ammonia with potassium permanganate has been used to yield various amino compounds, including 8-amino-5-nitroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 8-amino-5-nitroisoquinoline derivatives can be complex, with various substituents influencing the overall conformation and reactivity of the molecule. For instance, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, has been determined, revealing a triclinic space group and specific conformational details .

Chemical Reactions Analysis

8-Amino-5-nitroisoquinoline and its derivatives participate in a range of chemical reactions. For example, nitroisoquinoline derivatives can be aminated to yield corresponding amino compounds . Furthermore, nitrosoquinolinamines can be synthesized and subsequently reduced to diamines . The interactions of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids have also been studied, leading to the formation of proton-transfer compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-amino-5-nitroisoquinoline derivatives are influenced by their functional groups and molecular structure. These properties are crucial for their applications in photoinitiating systems for polymerization, where they can exhibit panchromatic behavior and high efficiency under various light conditions . Additionally, the hemotoxicity of 8-aminoquinolines has been investigated through DFT calculations, suggesting a mechanism of methemoglobinemia induction .

Scientific Research Applications

Chemical Synthesis and Modification

8-Amino-5-nitroisoquinoline and its derivatives have been a subject of interest in the realm of organic synthesis. A study by Woźniak et al. (1990) highlights the regioselectivity in the amination of nitroisoquinolines, a process significant for the production of various amino compounds from nitroisoquinolines. This process has relevance in the synthesis of complex organic molecules (Woźniak et al., 1990).

Similarly, He et al. (2016) discuss the regioselective nitration of 8-aminoquinoline amides, highlighting the potential of these processes in fine-tuning the properties of these compounds for various applications (He et al., 2016).

Antimicrobial and Antimalarial Properties

Some derivatives of 8-amino-5-nitroisoquinoline have been studied for their antimicrobial properties. Al-Hiari et al. (2007) investigated the antibacterial properties of 8-nitrofluoroquinolone derivatives, where the aminoquinoline structure played a crucial role in determining their effectiveness against bacterial strains (Al-Hiari et al., 2007).

In another study, Phopin et al. (2016) explored the antimalarial and antimicrobial activities of 8-aminoquinoline-uracils metal complexes, demonstrating the potential of these compounds as novel antimalarial and antibacterial agents (Phopin et al., 2016).

Corrosion Inhibition

The use of quinoline derivatives, including 8-aminoquinoline, as corrosion inhibitors has been examined by Wang et al. (2015). Their study on the corrosion protection effect of these compounds on aluminum alloys in saline environments indicates the potential application of these compounds in materials science (Wang et al., 2015).

Safety And Hazards

5-Nitroisoquinoline causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Further functionalization of isoquinoline seems to be a very promising direction. Modern requirements for the synthesis of derivatives of aromatic and heteroaromatic compounds imply their direct C–H functionalization .

properties

IUPAC Name

5-nitroisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIJWKAJKMDAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-5-nitroisoquinoline

Synthesis routes and methods I

Procedure details

To 5-nitroisoquinoline (2.0 g) were added hydroxylamine hydrochloride (5.0 g) and ethanol (120 ml). A solution of sodium hydroxide (10 g) in methanol (65 ml) was slowly added at 50° C. over 90 min. The reaction mixture was poured into ice water (700 g) and the resulting precipitate was collected by filtration. The residue was washed with ethanol and dried under reduced pressure to give 8-amino-5-nitroisoquinoline (1.25 g).
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5 g
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120 mL
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65 mL
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ice water
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700 g
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Synthesis routes and methods II

Procedure details

In Scheme 13, commercially available 5-nitroisoquinoline is aminated with hydroxylamine hydrochloride and sodium hydroxide in ethanol at 50° C. to yield the 5-nitro-isoquinolin-8-ylamine, which may be diazotized with a mixture of sodium nitrite in a strong acid such as hydrochloric, sulfuric or hydrofluoroboric acid. The diazonium salt may be heated with an appropriate copper salt such a copper chloride, copper bromide or copper cyanide to yield the 8-Cl, 8-Br or 8-CN nitro isoquinolines respectively. The diazonium salt may also be heated in with potassium iodide to yield the 8-iodo intermediate or heated in the presence of an aqueous acid such as sulfuric acid to yield the 8-OH nitroisoquinoline. The tetrafluoroborate diazonium salt may be heated to yield the 8-F nitroisoquinoline. In addition, the diazonium salt may be reacted with a sulfur nucleophile to yield the 8-thioalkyl nitroisoquinoline which may be further oxidized to the 8-sulfoxide or 8-sulfone. Any of the nitroisoquinolines described above may then be reduced by hydrogenation with a suitable catalyst or another suitable reducing agent such as tin(II) chloride and then further elaborated by the chemistry illustrated in Schemes 5 and 6 to the target ureas.
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Citations

For This Compound
1
Citations
M Woźniak, K Nowak - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… Moreover, a small amount of 8-amino-5-nitroisoquinoline (3a) is isolated from the reaction mixture. 'H-NMR spectroscopy does not allow the structure of the amino-substituted products …

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